molecular formula C7H6BrClO B13120811 2-Bromo-3-chloro-4-methylphenol

2-Bromo-3-chloro-4-methylphenol

Cat. No.: B13120811
M. Wt: 221.48 g/mol
InChI Key: QHAODMLCAAKREM-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-4-methylphenol is an aromatic organic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine, chlorine, and a methyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-4-methylphenol typically involves the halogenation of 4-methylphenol (p-cresol). The process includes the bromination and chlorination of p-cresol under controlled conditions. For instance, bromination can be achieved using bromine in the presence of a catalyst, while chlorination can be performed using chlorine gas or other chlorinating agents .

Industrial Production Methods: Industrial production of this compound often employs continuous bromination and chlorination processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chloro-4-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the phenol group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

Major Products Formed:

Scientific Research Applications

2-Bromo-3-chloro-4-methylphenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-4-methylphenol involves its interaction with biological molecules. The halogen atoms and the phenol group can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interfere with cellular processes by disrupting membrane integrity or enzyme function .

Comparison with Similar Compounds

  • 2-Bromo-4-methylphenol
  • 2-Chloro-4-methylphenol
  • 4-Bromo-3-methylphenol

Comparison: 2-Bromo-3-chloro-4-methylphenol is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. Compared to 2-Bromo-4-methylphenol and 2-Chloro-4-methylphenol, the dual halogenation provides additional sites for chemical modification and potential interactions with biological targets. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H6BrClO

Molecular Weight

221.48 g/mol

IUPAC Name

2-bromo-3-chloro-4-methylphenol

InChI

InChI=1S/C7H6BrClO/c1-4-2-3-5(10)6(8)7(4)9/h2-3,10H,1H3

InChI Key

QHAODMLCAAKREM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)O)Br)Cl

Origin of Product

United States

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